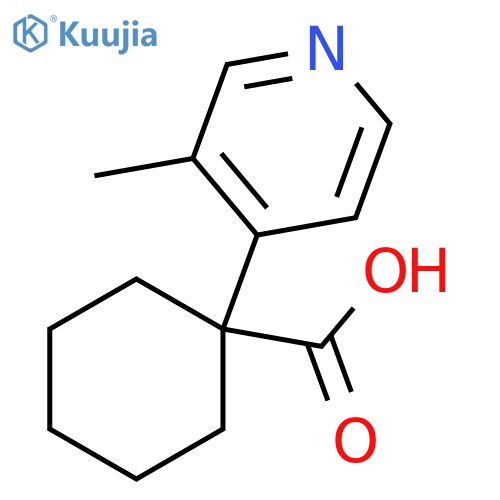Cas no 1525487-48-2 (1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid)
1-(3-メチルピリジン-4-イル)シクロヘキサン-1-カルボン酸は、有機合成や医薬品開発において有用な中間体として知られる化合物です。その特徴的な構造は、シクロヘキサン骨格と3-メチルピリジン環が結合したユニークな分子設計を有しており、高い立体選択性と反応性を示します。特に、薬理活性化合物の合成や創薬研究におけるビルディングブロックとしての応用が期待されています。カルボキシル基の存在により、さらなる誘導体化が可能であり、官能基変換の幅広い選択肢を提供します。また、安定性に優れ、保管や取り扱いが比較的容易である点も利点です。

1525487-48-2 structure
商品名:1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxylic acid, 1-(3-methyl-4-pyridinyl)-
- 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid
- 1525487-48-2
- EN300-1850042
-
- インチ: 1S/C13H17NO2/c1-10-9-14-8-5-11(10)13(12(15)16)6-3-2-4-7-13/h5,8-9H,2-4,6-7H2,1H3,(H,15,16)
- InChIKey: COVWGAOKRMKRRK-UHFFFAOYSA-N
- ほほえんだ: C1(C2C=CN=CC=2C)(C(O)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- 密度みつど: 1.149±0.06 g/cm3(Predicted)
- ふってん: 392.5±30.0 °C(Predicted)
- 酸性度係数(pKa): 3.65±0.20(Predicted)
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850042-0.05g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1850042-0.25g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1850042-0.1g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1850042-10g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1850042-1.0g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1850042-5.0g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1850042-0.5g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1850042-1g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1850042-10.0g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1850042-2.5g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 2.5g |
$1791.0 | 2023-09-19 |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
1525487-48-2 (1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid) 関連製品
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
